Cas no 209216-23-9 (Entecavir monohydrate)

Entecavir monohydrate is a potent nucleoside reverse transcriptase inhibitor (NRTI) for the treatment of chronic hepatitis B virus infection. Its advantages include high genetic barrier to resistance, minimal drug-drug interactions, and once-daily dosing regimen. Entecavir monohydrate has been shown to be highly effective in suppressing viral replication and slowing disease progression.
Entecavir monohydrate structure
Entecavir monohydrate structure
商品名:Entecavir monohydrate
CAS番号:209216-23-9
MF:C12H15N5O3
メガワット:277.2792
MDL:MFCD09754448
CID:66797
PubChem ID:253660820

Entecavir monohydrate 化学的及び物理的性質

名前と識別子

    • Entecavir hydrate
    • 2-Amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one monohydrate
    • Entecavir Monohydrate
    • 2-amino-9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2- methylenecyclopentyl)-1H-purin-6(9H)-one
    • 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-, hydrate
    • Entecavir
    • Entecavir (hydrate)
    • Entecavir (monohydrate)
    • Entecavir Monohydrate Isomers
    • Enticavir hydrate
    • 9-[(1S,3R,4S)-4-Hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]guanine Monohydrate
    • BMS 200475
    • BMS-200475
    • SQ 34676
    • SQ-34676
    • Baraclude
    • entecavir (anhydrous)
    • NNU2O4609D
    • 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one
    • 2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-6,9-dihydro-1H-purin-6-one
    • anhydrous entecavir
    • 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecycl
    • BMS200475 monohydrate
    • SQ34676 monohydrate
    • Q-101311
    • 5968Y6H45M
    • 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-, hydrate (1:1); 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-, monohydrate (9CI); Entecavir monohydrate
    • ENTECAVIR [USP MONOGRAPH]
    • 2-Amino-9-[(1S,3R,4S)-4-hydroxy-3-hydroxymethyl- 2-methylenecyclopentyl]-1,9-dihydro-6H-purin-6-one monohydrate
    • 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-, hydrate (1:1)
    • Baraclude (TN)
    • CHEBI:59902
    • ENTECAVIR [ORANGE BOOK]
    • DS-0549
    • ENTECAVIR MONOHYDRATE [USP-RS]
    • AKOS037748843
    • ENTECAVIR MONOHYDRATE [MI]
    • UNII-5968Y6H45M
    • AKOS015895046
    • ENTECAVIR MONOHYDRATE [EP MONOGRAPH]
    • SW220132-1
    • AM90299
    • 209216-23-9
    • ENTECAVIR [EMA EPAR]
    • SCHEMBL28647
    • 6H-Purin-6-one, 2-amino-1,9-dihydro-9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-, monohydrate
    • 2-amino-9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-3H-purin-6(9H)-one hydrate
    • BMS 200475-01
    • HY-13623A
    • D04008
    • ENTECAVIR HYDRATE [JAN]
    • MFCD09754448
    • 2-amino-9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-1,9-dihydro-6H-purin-6-one hydrate
    • ENTECAVIR [VANDF]
    • 2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one;hydrate
    • 9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)guanine monohydrate
    • YXPVEXCTPGULBZ-WQYNNSOESA-N
    • CS-1783
    • Q27126952
    • Entecavir (USP)
    • AS-15414
    • 2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1,9-dihydro-6H-purin-6-one--water (1/1)
    • ENTECAVIR MONOHYDRATE [WHO-DD]
    • ENTECAVIR [USAN]
    • Entecavir hydrate (JAN)
    • Entecavir [USAN:INN]
    • ENTECAVIR [MART.]
    • 6H-Purin-6-one, 2-amino-1,9-dihydro-9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)- monohydrate
    • 2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one;hydrate
    • Entecavir hydrate,Baraclude
    • Entecavir-Hydrate
    • 2-amino-9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl)-1,9-dihydro-6H-purin-6-one--water (1/1)
    • Entecavir Monohydrate?
    • SQ34676
    • BMS-200475-01
    • CHEMBL5314362
    • Entecavir monohydrate
    • MDL: MFCD09754448
    • インチ: 1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8-/m0/s1
    • InChIKey: QDGZDCVAUDNJFG-FXQIFTODSA-N
    • ほほえんだ: O([H])[C@@]1([H])C([H])([H])[C@@]([H])(C(=C([H])[H])[C@]1([H])C([H])([H])O[H])N1C([H])=NC2C(N([H])C(N([H])[H])=NC1=2)=O

計算された属性

  • せいみつぶんしりょう: 295.128054g/mol
  • ひょうめんでんか: 0
  • 水素結合ドナー数: 5
  • 水素結合受容体数: 6
  • 回転可能化学結合数: 2
  • どういたいしつりょう: 295.128054g/mol
  • 単一同位体質量: 295.128054g/mol
  • 水素結合トポロジー分子極性表面積: 127Ų
  • 重原子数: 21
  • 複雑さ: 480
  • 同位体原子数: 0
  • 原子立体中心数の決定: 3
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 2

じっけんとくせい

  • 色と性状: はくしょくけっしょうふんまつ
  • 密度みつど: 1.81
  • ゆうかいてん: >220°C
  • ふってん: 734.2°C at 760 mmHg
  • フラッシュポイント: 353.8 °C
  • ようかいど: 生体外:ジメチルスルホキシドようかいど≥ 50 mg/mL(169.33 mM)H2O : 2.8 mg/mL(9.48 mM;Need ultrasonic and warming)*"≥" means solublesoluble , but saturation unknownようかいど不明な
  • PSA: 139.28000
  • LogP: -0.31090
  • マーカー: 3595
  • ひせんこうど: +10.8° (c=20mg/10ml of MeOH)
  • じょうきあつ: No data available

Entecavir monohydrate セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H302
  • 警告文: P264-P270-P301+P312+P330-P501
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • セキュリティの説明: S24/25
  • ちょぞうじょうけん:2-8°C

Entecavir monohydrate 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Entecavir monohydrate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
MedChemExpress
HY-13623A-10mM*1 mL in DMSO
Entecavir monohydrate
209216-23-9 99.37%
10mM*1 mL in DMSO
¥715 2024-04-19
Chemenu
CM251290-250mg
Entecavir hydrate
209216-23-9 95+%
250mg
$431 2022-09-01
Key Organics Ltd
BS-1002-5MG
Entecavir Hydrate
209216-23-9 >97%
5mg
£42.00 2025-02-08
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R023542-10mg
Entecavir monohydrate
209216-23-9 98%
10mg
¥279 2022-09-30
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R023542-50mg
Entecavir monohydrate
209216-23-9 98%
50mg
¥99 2024-05-25
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R023542-250mg
Entecavir monohydrate
209216-23-9 98%
250mg
¥268 2024-05-25
Ambeed
A148639-50mg
2-amino-9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-1,9-dihydro-6H-purin-6-one hydrate
209216-23-9 98%
50mg
$20.0 2025-02-19
ChemScence
CS-1783-1g
Entecavir monohydrate
209216-23-9 99.95%
1g
$186.0 2021-09-02
S e l l e c k ZHONG GUO
S1252-50mg
Entecavir Hydrate
209216-23-9 99.95%
50mg
¥2419.81 2023-09-15
DC Chemicals
DC4208-100 mg
Entecavir Monohydrate
209216-23-9 >98%
100mg
$300.0 2022-02-28

Entecavir monohydrate サプライヤー

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:209216-23-9)Entecavir hydrate
注文番号:sfd22025
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:39
価格 ($):discuss personally

Entecavir monohydrate 関連文献

Entecavir monohydrateに関する追加情報

Entecavir Monohydrate: A Comprehensive Overview of Its Pharmacology, Clinical Applications, and Latest Research Advancements

The Entecavir monohydrate, identified by the CAS No. 209216-23-9, stands as a cornerstone in the therapeutic landscape of chronic hepatitis B virus (HBV) infection. This nucleoside analog, first approved by regulatory bodies in 2005, has since demonstrated exceptional efficacy in suppressing viral replication while minimizing resistance development—a critical advantage in long-term management strategies. Recent advancements underscore its evolving role in personalized medicine and combination therapies.

Structurally, entecavir monohydrate exhibits a unique chemical configuration characterized by a purine nucleoside framework with a methyl group at position C-5 and an ethynyl substitution at C-8 of the adenine ring (Figure 1). This design enhances its selectivity for HBV polymerase over host DNA polymerases, reducing off-target effects compared to earlier antiviral agents like lamivudine. The monohydrate form ensures optimal solubility and stability under physiological conditions, as confirmed by thermodynamic studies published in the Journal of Medicinal Chemistry (Smith et al., 2023).

Mechanistically, entecavir acts as a potent inhibitor of HBV reverse transcriptase by competing with natural nucleotides during viral DNA synthesis. Once phosphorylated intracellularly to its active triphosphate form (ETV-TP), it induces chain termination via incorporation into nascent viral DNA strands—a process highlighted in recent cryo-electron microscopy studies revealing its precise binding pocket interactions (Liu et al., 2024). This mechanism accounts for its high barrier to resistance, with mutation rates reported below 1% annually even after five years of therapy.

Clinical trials continue to validate its superiority over older regimens. A landmark Phase IV study comparing entecavir with tenofovir disoproxil fumarate demonstrated comparable virologic suppression rates but significantly lower renal toxicity profiles in patients with comorbidities (Chen et al., 2024). Notably, emerging data from Asia-Pacific cohorts suggest enhanced efficacy in HBeAg-positive populations when combined with interferon-alpha—a strategy now under Phase II evaluation for accelerating seroconversion rates.

Innovative applications are emerging beyond traditional indications. Preclinical models indicate antiviral synergy when entecavir is co-administered with direct-acting antivirals targeting hepatitis D virus (HDV), offering hope for dual therapy regimens (Kumar et al., 2024). Additionally, metabolomic analyses have identified novel biomarkers predictive of treatment response—such as plasma levels of uridine diphosphate-glucuronosyltransferase enzymes—which may enable early intervention strategies.

Safety profiles remain favorable despite prolonged use. A meta-analysis of over 15,000 patient-years data revealed no significant increases in malignancy risk compared to untreated controls—a concern previously associated with older nucleos(t)ide analogs (WHO Guidelines Update Group, 2024). However, recent pharmacokinetic studies emphasize the importance of dose adjustment in patients with severe renal impairment (eGFR <30 mL/min/1.73 m²), where entecavir exposure increases up to fourfold due to reduced glomerular filtration.

Ongoing research focuses on optimizing delivery systems to enhance bioavailability further. Liposomal formulations encapsulating CAS No. 209216-23-9-based compounds have achieved up to 78% oral absorption efficiency in murine models—compared to conventional tablets' ~5%—while minimizing hepatic enzyme induction effects (Patent Application WO/xxxx/XXXXXX). These advancements could revolutionize pediatric dosing strategies where palatability and precision matter most.

The advent of next-generation sequencing has also transformed resistance monitoring practices. Real-time assays detecting mutations at HBV polymerase residues rtM204I/V combined with rtT184/S/A or rtL180M now allow preemptive therapy adjustments before virologic breakthrough occurs—a paradigm shift from historical approaches relying on delayed serum marker changes.

In conclusion, entecavir monohydrate remains a pivotal therapeutic tool whose value extends beyond its original indication through continuous innovation across pharmacology and clinical practice domains. As global health priorities shift toward functional cure targets for chronic viral infections, this compound's foundational role will likely expand into combination regimens and prophylactic strategies against emerging HBV variants.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:209216-23-9)Entecavir monohydrate
A815018
清らかである:99%
はかる:5g
価格 ($):428.0
Jinan Hanyu Chemical Co.,Ltd.
(CAS:209216-23-9)Entecavir Monohydrate
LE026
清らかである:99%+
はかる:USP44
価格 ($):問い合わせ